molecular formula C12H16O4 B14616457 2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate CAS No. 57293-97-7

2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate

Cat. No.: B14616457
CAS No.: 57293-97-7
M. Wt: 224.25 g/mol
InChI Key: ACZVDAFGNAHKAZ-UHFFFAOYSA-N
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Description

2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate is an organic compound with the molecular formula C12H18O4 It is characterized by a cyclohexene ring with acetyl and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets. The acetyl and acetate groups can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of 2-Acetyl-5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate.

    2-Acetylcyclohexanone: Similar structure but lacks the dimethyl groups.

    Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-enyloxy)acetate: Another ester derivative with similar functional groups.

Uniqueness

This compound is unique due to the presence of both acetyl and acetate groups on a cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

57293-97-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(2-acetyl-5,5-dimethyl-3-oxocyclohexen-1-yl) acetate

InChI

InChI=1S/C12H16O4/c1-7(13)11-9(15)5-12(3,4)6-10(11)16-8(2)14/h5-6H2,1-4H3

InChI Key

ACZVDAFGNAHKAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CC(CC1=O)(C)C)OC(=O)C

Origin of Product

United States

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